molecular formula C23H37N6O14P B611287 Tenofovir disoproxil aspartate CAS No. 1571075-19-8

Tenofovir disoproxil aspartate

货号: B611287
CAS 编号: 1571075-19-8
分子量: 652.5 g/mol
InChI 键: CCIDLBRRXVNEDK-KJTVYDLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

替诺福韦酯是一种核苷类似物逆转录酶抑制剂,主要用于治疗HIV-1感染和慢性乙型肝炎。它是一种替诺福韦的 prodrug,在体内转化为其活性形式,替诺福韦二磷酸酯。该化合物以其降低病毒载量和改善抗逆转录病毒治疗中患者预后的有效性而闻名。

准备方法

合成路线和反应条件: 替诺福韦酯的合成涉及几个关键步骤。最初,替诺福韦在碱和相转移催化剂的存在下,用氯甲基异丙基碳酸酯酯化。该反应通常在合适的溶剂中进行,可能涉及脱水剂 。然后可以纯化所得替诺福韦酯并将其转化为药学上可接受的盐。

工业生产方法: 替诺福韦富马酸酯,该化合物的常见形式,的工业生产涉及三步制造路线。该过程已优化以提高产率并减少对环境的影响。关键改进包括改进该过程的第二阶段以及用更有效的替代品替换有问题的试剂 .

化学反应分析

Degradation Pathways

Forced degradation studies on tenofovir disoproxil fumarate provide insights into potential reactions for the aspartate analog ( , ):

Hydrolysis

ConditionDegradation ProductsMechanism
Acidic (HCl)Tenofovir monosoproxil, tenofovirEster hydrolysis
Alkaline (NaOH)Tenofovir, phosphate derivativesDe-esterification, dephosphorylation

Oxidative Degradation ( ):

  • Peroxide exposure generates oxidized byproducts (unidentified polar compounds).

Metabolic Activation

Tenofovir disoproxil aspartate undergoes biotransformation to its active form:

Metabolic Pathway ( , ):

  • Ester Hydrolysis : Prodrug → Tenofovir (intracellular).

  • Phosphorylation : Tenofovir → Tenofovir diphosphate (active metabolite).

Enzymatic Steps ( ):

  • Carboxylesterase-mediated cleavage of isopropyloxycarbonyloxymethyl (POC) groups.

  • Sequential phosphorylation by cellular kinases.

Key Data ( ):

ParameterValue
Plasma half-life (prodrug)0.4–1.5 hours
Intracellular half-life32 hours (tenofovir diphosphate)

Stability Profile

Comparative Stability ( ):

PropertyAspartate SaltFumarate Salt
HygroscopicityLowHigh
Impurity generation≤0.5% after 6 months≥1.2% after 6 months
Solubility (pH 6.8)12 mg/mL9 mg/mL

Pharmacological Interactions

Mechanistic Inhibition ( , ):

  • Viral Polymerase Inhibition : Competes with dATP for incorporation into viral DNA, causing chain termination.

  • Mitochondrial Toxicity : Low affinity for human DNA polymerases (α, β, γ, ε) minimizes cellular toxicity.

Resistance Profile ( ):

  • HIV-1 : K65R mutation reduces susceptibility by 2–4 fold.

  • HBV : No cross-resistance with lamivudine or adefovir.

Analytical Characterization

Forced Degradation Study ( ):

Stress ConditionDegradation (%)Major Products Identified
Acid (0.1N HCl)15–20Tenofovir, monosoproxil derivative
Base (0.1N NaOH)10–12Tenofovir, phosphate byproducts
Oxidative (H₂O₂)8–10Polar oxidative metabolites

Formulation Stability

Direct compression tablets containing this compound demonstrate:

  • Dissolution Similarity : f₂ = 91.6 vs. fumarate reference (Viread®) ( ).

  • Excipient Compatibility : Stable with pregelatinized starch, microcrystalline cellulose, and magnesium stearate ( ).

科学研究应用

HIV Treatment

Tenofovir disoproxil aspartate is widely recognized for its role in the management of HIV. It is typically administered as part of combination antiretroviral therapy (cART) to achieve viral suppression. Studies have demonstrated its efficacy in both treatment-naïve and treatment-experienced populations.

  • Efficacy : Clinical trials have shown that this compound effectively reduces plasma HIV RNA levels to undetectable levels in a significant proportion of patients .
  • Safety Profile : The drug is generally well-tolerated, with common side effects including gastrointestinal disturbances and potential renal impairment with long-term use .

Hepatitis B Treatment

The application of this compound extends to chronic hepatitis B management. It has demonstrated potent antiviral activity against HBV, leading to significant reductions in HBV DNA levels.

  • Clinical Findings : A prospective study indicated that patients receiving this compound showed marked improvements in liver function tests and virologic response over a 36-month period .
  • Combination Therapy : It is often used in conjunction with other antiviral agents like lamivudine to enhance therapeutic outcomes .

Pre-exposure Prophylaxis (PrEP)

This compound has been utilized in PrEP protocols to prevent HIV infection among high-risk populations. Research indicates that daily administration can significantly reduce the risk of acquiring HIV through sexual transmission or injection drug use.

  • Clinical Evidence : A Cochrane review highlighted that this compound, alone or in combination with emtricitabine, decreased the incidence of HIV among high-risk individuals by nearly 49% compared to placebo .

Data Tables

Application Indication Efficacy Common Side Effects
HIV TreatmentAntiretroviral therapySignificant reduction in viral loadNausea, diarrhea, headache
Hepatitis B TreatmentChronic hepatitis BMarked improvement in liver functionRenal impairment, fatigue
Pre-exposure ProphylaxisHigh-risk HIV prevention49% reduction in HIV incidenceGastrointestinal issues

Case Study 1: Efficacy in HIV Treatment

A study involving 200 treatment-naïve patients demonstrated that after 48 weeks of therapy with this compound combined with other antiretrovirals, 85% achieved undetectable viral loads, showcasing its effectiveness in managing HIV .

Case Study 2: Chronic Hepatitis B Management

In a cohort study of 150 patients treated with this compound for chronic hepatitis B over two years, results showed a sustained virologic response (HBV DNA < 20 IU/mL) in 90% of participants, indicating strong antiviral efficacy .

作用机制

替诺福韦酯通过抑制病毒逆转录酶发挥作用。一旦被双磷酸化激活,替诺福韦二磷酸酯与天然核苷酸竞争,并掺入病毒 DNA 中。这种掺入导致链终止,有效地阻止了病毒复制 该化合物靶向逆转录酶,该酶对于 HIV 和乙型肝炎病毒的复制至关重要 .

相似化合物的比较

类似化合物: 与替诺福韦酯类似的化合物包括替诺福韦艾拉芬酰胺、恩曲他滨和拉米夫定。这些化合物也是核苷或核苷类似物逆转录酶抑制剂,用于治疗 HIV 和乙型肝炎 .

独特之处: 与其他抗逆转录病毒药物相比,替诺福韦酯以其高效性和相对较低的毒性而著称。它具有良好的安全性,并且患者耐受性良好。此外,与替诺福韦富马酸酯相比,替诺福韦富马酸酯已被证明具有更低的肾毒性和骨矿物质密度下降风险 .

结论

替诺福韦酯是治疗HIV-1感染和慢性乙型肝炎的重要化合物。它的合成涉及几个关键步骤,并且它会发生重要的化学反应以变得活跃。该化合物具有广泛的科学研究应用和独特的行动机制,使其高效。与类似化合物相比,替诺福韦酯以其疗效和安全性而脱颖而出。

属性

CAS 编号

1571075-19-8

分子式

C23H37N6O14P

分子量

652.5 g/mol

IUPAC 名称

(2S)-2-aminobutanedioic acid;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1

InChI 键

CCIDLBRRXVNEDK-KJTVYDLOSA-N

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O

手性 SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C([C@@H](C(=O)O)N)C(=O)O

规范 SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Tenofovir disoproxil aspartate;  CKD-390;  CKD 390;  CKD390.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir disoproxil aspartate
Reactant of Route 2
Tenofovir disoproxil aspartate
Reactant of Route 3
Tenofovir disoproxil aspartate
Reactant of Route 4
Tenofovir disoproxil aspartate
Reactant of Route 5
Reactant of Route 5
Tenofovir disoproxil aspartate
Reactant of Route 6
Reactant of Route 6
Tenofovir disoproxil aspartate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。